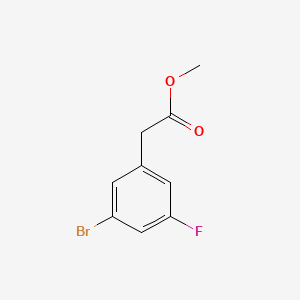

Methyl 2-(3-bromo-5-fluorophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-bromo-5-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSCFDHWZUZCNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromo-5-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(3-bromo-5-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-5-fluorophenyl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenylacetates.

Reduction: Formation of 2-(3-bromo-5-fluorophenyl)ethanol.

Oxidation: Formation of 2-(3-bromo-5-fluorophenyl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 2-(3-bromo-5-fluorophenyl)acetate has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds synthesized from this compound demonstrated high levels of antimitotic activity, with mean GI50 values indicating effective inhibition of tumor cell growth .

Neurodegenerative Disorders

The compound may also play a role in developing radiotracers for positron emission tomography (PET), which is crucial for studying neurodegenerative diseases such as Alzheimer's and Parkinson's. The structural characteristics of similar compounds suggest that they could be utilized to track synaptic disruptions associated with these disorders .

Synthesis and Derivative Development

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including the Friedel-Crafts acylation reaction. This method allows for the introduction of the bromo and fluoro substituents onto the aromatic ring, enhancing the compound's biological activity .

Case Study: Synthesis of Related Compounds

A study highlighted the synthesis of related compounds using this compound as a precursor. The derivatives showed promising antibacterial and antifungal activities, indicating that modifications to the ester group can significantly influence biological properties .

Material Science Applications

Polymer Chemistry

this compound is also explored in polymer chemistry for developing new materials with specific thermal and mechanical properties. The incorporation of brominated phenyl groups can enhance flame retardancy in polymers, making them suitable for various industrial applications .

Antimicrobial Properties

In Vitro Studies

Research has shown that derivatives of this compound exhibit moderate antimicrobial activity against pathogens such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values obtained indicate that these compounds could serve as potential agents in combating microbial infections .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of methyl 2-(3-bromo-5-fluorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitution Variations

The position and type of halogen substituents significantly influence the physicochemical properties and reactivity of aromatic esters. Below is a detailed comparison with key analogs:

Table 1: Comparison of Methyl 2-(3-bromo-5-fluorophenyl)acetate and Structural Analogs

Functional Group Variations

Amino Derivatives

Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate (CAS: 1698451-08-9; C₉H₉BrFNO₂; MW: 262.08 g/mol) introduces an amino group at the α-carbon of the acetate chain. This modification increases nucleophilicity, making it suitable for peptide coupling or Schiff base formation .

Ketone Analogs

1-(3-Bromo-5-fluorophenyl)ethanone (CAS: 1094754-90-1; C₈H₅BrFNO; MW: 214.03 g/mol) replaces the ester with a ketone, reducing hydrolytic stability but enhancing reactivity in aldol condensations .

Impact of Substituent Positions

- Electronic Effects : The 3-bromo-5-fluoro configuration in the reference compound creates a meta-directing electronic profile, favoring electrophilic substitution at specific positions. In contrast, analogs like YC-0170 (2-bromo-4-fluoro) exhibit ortho/para-directing behavior .

- Applications : The reference compound’s ester group is advantageous in prodrug synthesis, whereas ketone analogs (e.g., 643029-92-9) are more suited for carbonyl chemistry .

Biological Activity

Methyl 2-(3-bromo-5-fluorophenyl)acetate (MBFPA) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of MBFPA, summarizing key findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

MBFPA is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, which significantly influence its biological activity. The molecular formula is C₉H₈BrF O₂, with a molecular weight of approximately 251.06 g/mol. The unique substitution pattern enhances its lipophilicity, facilitating cellular penetration and interaction with biological targets.

The biological activity of MBFPA is attributed to its ability to interact with specific enzymes and receptors in biological systems. The bromine atom can participate in halogen bonding, while the fluorine atom enhances binding affinity due to its electronegativity. These interactions can lead to modulation of enzyme activity or receptor signaling pathways, contributing to its antimicrobial and anticancer effects .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of MBFPA against various bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed for MBFPA against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 32 |

| Candida albicans | 8 |

| Bacillus subtilis | 64 |

These results indicate that MBFPA exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

In addition to its antimicrobial properties, MBFPA has been explored for its anticancer potential. A study evaluated the cytotoxic effects of MBFPA on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table presents the IC₅₀ values determined for these cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

These findings suggest that MBFPA may inhibit cell proliferation in cancer cells, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the efficacy of MBFPA against multidrug-resistant strains of bacteria. The compound was tested against clinical isolates of E. coli and S. aureus. Results showed that MBFPA had a significant inhibitory effect on both strains, suggesting its potential as an alternative treatment option for infections caused by resistant pathogens .

Case Study 2: Anticancer Effects

Another study assessed the effects of MBFPA on tumor growth in vivo using a xenograft model. Mice implanted with MCF-7 cells were treated with varying doses of MBFPA over four weeks. Tumor growth was significantly reduced in treated groups compared to controls, indicating that MBFPA may have potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(3-bromo-5-fluorophenyl)acetate, and how can intermediates be optimized for yield?

- Methodological Answer : The compound can be synthesized via a two-step process: (1) bromination/fluorination of phenylacetic acid derivatives followed by (2) esterification. For example, 3-bromo-5-fluorophenylacetic acid (CAS 1878-67-7) can be esterified using methanol under acidic catalysis . Intermediate purity is critical; column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the esterified product. Yield optimization requires careful control of reaction time and stoichiometry, particularly in bromine positioning to avoid regioisomers .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the ester group (-COOCH) and substituent positions (3-bromo, 5-fluoro). The methyl ester typically resonates at δ ~3.6–3.7 ppm (H) and ~52 ppm (C). Aromatic protons show splitting patterns consistent with meta-bromo and para-fluoro substitution .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (expected m/z ~274/276 for [M+H] due to Br isotopes). Fragmentation patterns should highlight loss of COOCH (60 Da) .

Q. How should researchers handle purification challenges arising from residual halogenated byproducts?

- Methodological Answer : Halogenated impurities (e.g., unreacted bromophenols) can be removed via liquid-liquid extraction (water/dichloromethane) or activated charcoal treatment. For persistent issues, preparative HPLC with a C18 column and acetonitrile/water mobile phase is effective .

Advanced Research Questions

Q. How do electronic effects of the 3-bromo and 5-fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromo and fluoro groups deactivate the aromatic ring, directing electrophilic substitution to the para position relative to fluorine. In Suzuki-Miyaura couplings, the bromine acts as a leaving group, but the fluorine may require protection (e.g., as a triflate) to prevent undesired side reactions. Computational DFT studies (using Gaussian or ORCA) can model charge distribution to predict reactivity .

Q. What strategies mitigate crystallographic disorder in X-ray structure determination of this compound?

- Methodological Answer : Disorder in the bromine/fluorine positions can be resolved using SHELX software (SHELXL-2019). Refinement protocols should include anisotropic displacement parameters and restraints for overlapping atoms. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating molecular geometry .

Q. How can contradictory F NMR data from different synthesis batches be resolved?

- Methodological Answer : Contradictions may arise from solvent polarity effects or trace metal impurities. Standardize measurements in deuterated DMSO or CDCl and add EDTA to chelate metals. Compare chemical shifts with literature values for analogous fluorophenyl esters (e.g., δ ~-115 ppm for para-fluoro in similar environments) .

Q. What computational methods predict the compound’s stability under varying pH conditions?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model hydrolysis of the ester group. pKa values for the parent acid (estimated ~2.8–3.2 using ChemAxon) inform stability in aqueous buffers. Experimental validation via HPLC monitoring of degradation products at pH 2–9 is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.